(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone
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Overview
Description
This compound is a part of the chemical family of azetidinones, which are of significant interest due to their biological and pharmacological properties. Azetidinones, or β-lactams, are core structures in several antibiotics and have been explored for various medicinal chemistry applications.
Synthesis Analysis
The synthesis of azetidinone derivatives often involves strategies to incorporate the β-lactam ring with desired substituents to explore their biological activities. A study by Kishimoto et al. (1984) described the chemical modification of sulfazecin to synthesize 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, showcasing a method that could potentially be adapted for the synthesis of the compound (Kishimoto et al., 1984).
Molecular Structure Analysis
The molecular structure of azetidinone derivatives can be determined through X-ray crystallography, NMR, and other spectroscopic methods. Gluziński et al. (1991) conducted an X-ray structural investigation of a related azetidinone compound, providing insights into the bond lengths, angles, and overall geometry that could be relevant for the analysis of "(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone" (Gluziński et al., 1991).
Chemical Reactions and Properties
Azetidinones can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and transformations into other heterocycles. The reactivity is often influenced by the substituents on the azetidinone ring. Research by Sorabad et al. (2023) on the [4 + 3] cycloaddition reaction of sulfonylphthalide with N,N'-cyclic azomethine imines to synthesize pyrimidinone-fused naphthoquinones demonstrates the type of chemical reactivity that could be explored for azetidinone derivatives (Sorabad & Yang, 2023).
Scientific Research Applications
Medicinal Chemistry and Drug Development
Research in medicinal chemistry has explored azetidinone derivatives for their potential in drug development. For instance, azetidinones have been investigated for their cholesterol absorption inhibition properties, showcasing their potential in treating hypercholesterolemia (Rosenblum et al., 1998). Another study focused on the synthesis of substituted azetidinones derived from the dimer of Apremilast, highlighting the interest in azetidinone scaffolds for enhancing biological and pharmacological potencies (Jagannadham et al., 2019). Such research underscores the utility of azetidinone derivatives in the design of new therapeutic agents.
Polymer Science
In the field of polymer science, azetidinone derivatives have been utilized in the synthesis of advanced materials. For example, comb-shaped poly(arylene ether sulfone)s with azetidinone units have been investigated for their use as proton exchange membranes, demonstrating significant proton conductivity and potential for fuel cell applications (Kim et al., 2008). This research indicates the versatility of azetidinone derivatives in creating functional materials for energy technologies.
Biochemical Evaluation
Azetidinone derivatives have also been evaluated for their biochemical activities. Studies have investigated their roles as inhibitors of biological processes, such as the inhibition of tubulin polymerization by certain azetidinone compounds, which could offer therapeutic avenues for cancer treatment (Greene et al., 2016). Additionally, the antioxidant properties of azetidinone derivatives have been explored, suggesting their potential in combating oxidative stress (Çetinkaya et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-23-14-4-2-3-12(9-14)17(20)19-10-16(11-19)24(21,22)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMBIYJCSHGYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-methoxyphenyl)methanone |
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